molecular formula C8H17NO3 B13117871 Methyl (2-butoxyethyl)carbamate

Methyl (2-butoxyethyl)carbamate

Cat. No.: B13117871
M. Wt: 175.23 g/mol
InChI Key: PSDHENGODDCTAG-UHFFFAOYSA-N
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Description

Methyl (2-butoxyethyl)carbamate is a carbamate derivative characterized by a carbamate functional group (-O(CO)N-) linked to a methyl group and a 2-butoxyethyl chain. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition, pesticidal properties, and therapeutic applications . Carbamates generally exhibit hydrolytic stability greater than esters but less than ureas, making them suitable for prodrug designs or controlled-release applications .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(2-butoxyethyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

PSDHENGODDCTAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-butoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl(2-butoxyethyl)carbamate often involves large-scale reactors where 2-butoxyethanol and methyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-butoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler alcohols and amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols and amines.

Scientific Research Applications

Methyl(2-butoxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In biological studies, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of methyl(2-butoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in pests. This inhibition is often achieved through the formation of a stable complex between the carbamate and the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-butoxyethyl chain in Methyl (2-butoxyethyl)carbamate distinguishes it from other carbamates. Key comparisons include:

Compound Substituent Lipophilicity Hydrolytic Stability Toxicity Profile
Methyl carbamate Methyl Low High Non-genotoxic
Ethyl carbamate Ethyl Moderate Moderate Carcinogenic (multispecies)
Benzyl carbamate Aromatic (benzyl) High Moderate Suspected carcinogen (aniline derivatives)
This compound 2-Butoxyethyl Moderate-High Moderate (predicted) Limited data; potential irritant
  • Stability : Hydrolysis rates of carbamates depend on substituents. For example, 2-butoxyethyl nicotinate (a structurally similar ester) hydrolyzes rapidly (t₁/₂ < 15 min) in human serum albumin , but carbamates generally resist hydrolysis better than esters.

Tables

Table 1: Comparative Physicochemical Properties

(See above table under Section 2.)

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